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Argon;xenon

Cat. No.: B14260003
CAS No.: 220152-42-1
M. Wt: 1158 g/mol
InChI Key: FONSNBRKNKYKTR-UHFFFAOYSA-N
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Description

Historical Evolution of Noble Gas Reactivity Paradigms

For many decades after their discovery in the late 19th century, the noble gases—helium, neon, argon, krypton, xenon, and radon—were labeled "inert gases" due to their apparent inability to form chemical compounds. ebsco.comacs.orgcaltech.edu Scientists, including the likes of French chemist Henri Moissan, had attempted and failed to induce reactivity, for instance, by trying to react fluorine with argon in 1895. wikipedia.org This perceived inertness became a fundamental tenet of chemistry, taught in classrooms and published in textbooks worldwide. acs.org The prevailing scientific wisdom attributed this lack of reactivity to their stable electron configurations, specifically a full outer shell of eight electrons (an octet), which was thought to be inviolable. wikipedia.orgacs.org

This paradigm was dramatically overturned in 1962. caltech.eduresearchgate.net Neil Bartlett, then at the University of British Columbia, synthesized the first noble gas compound. acs.orginventionandtech.com He observed that platinum hexafluoride (PtF₆) was a powerful oxidizing agent capable of oxidizing molecular oxygen (O₂). wikipedia.orguniversityofcalifornia.edu Bartlett astutely noted that the first ionization energy of xenon (1170 kJ mol⁻¹) was very close to that of the oxygen molecule (1165 kJ mol⁻¹). wikipedia.org This led him to hypothesize that PtF₆ could also oxidize xenon. universityofcalifornia.edu His experiment, mixing the red vapor of PtF₆ with colorless xenon gas, resulted in the formation of an orange-yellow solid, which he initially identified as xenon hexafluoroplatinate (Xe⁺[PtF₆]⁻). acs.orgwikipedia.org Although later studies revealed the product to be a more complex mixture of xenon-containing salts, this discovery was the definitive proof that noble gases were not, in fact, inert. wikipedia.orgwikipedia.orgwikipedia.org

Bartlett's breakthrough triggered a flurry of research, and within months, other chemists had successfully repeated his experiment and synthesized other xenon compounds, such as xenon tetrafluoride (XeF₄) and xenon difluoride (XeF₂). wikipedia.orgwikipedia.org This marked the beginning of noble gas chemistry. acs.orginventionandtech.com While the heavier noble gases like xenon and krypton were shown to form a variety of compounds, the lighter ones, including argon, were still considered highly resistant to bonding. ebsco.comnih.gov It was not until the year 2000 that the first argon compound, argon fluorohydride (HArF), was synthesized by a team of Finnish scientists led by Markku Räsänen. nih.govwikipedia.orgchemeurope.com This discovery, achieved by photolyzing hydrogen fluoride (B91410) in a solid argon matrix at very low temperatures, confirmed that even the lighter noble gases could form chemical bonds under specific conditions. nih.govsciencenews.org

Theoretical Foundations of Noble Gas Bonding

The discovery of noble gas compounds necessitated a re-evaluation of the theoretical models of chemical bonding. numberanalytics.com While the full valence shell of noble gases does confer significant stability, it is not an insurmountable barrier to reactivity, particularly for the heavier noble gases whose outermost electrons are further from the nucleus and thus less tightly held. wikipedia.org

Several theoretical concepts help to explain the formation of noble gas bonds:

Covalent and Ionic Contributions: Noble gas compounds exhibit a range of bonding types, from weak van der Waals interactions to stronger, more conventional chemical bonds. aip.org In compounds like argon fluorohydride (HArF), bonding is understood to have both ionic (HAr⁺F⁻) and covalent character. nih.gov For many xenon compounds, particularly with highly electronegative elements like fluorine and oxygen, the bonds are considered to be covalent. wikipedia.orgillinois.edu

The Role of Electronegativity and Molecular Orbital Theory: The formation of stable noble gas compounds almost always involves highly electronegative elements, such as fluorine and oxygen. wikipedia.orgwikipedia.org These elements are strong enough to pull electron density away from the noble gas atom, inducing a partial positive charge and facilitating bond formation. numberanalytics.com Molecular orbital theory provides a more detailed picture, describing how the atomic orbitals of the noble gas and the bonding partner combine to form molecular orbitals, leading to a stable bonded state. numberanalytics.com

Van der Waals Forces and Non-Covalent Interactions: In addition to true chemical bonds, noble gases readily form non-covalent compounds. wikipedia.org Van der Waals forces, which are weak, distance-dependent interactions arising from temporary fluctuations in electron density, are the primary forces in these interactions. wikipedia.orgbritannica.com Clathrates, for example, consist of noble gas atoms trapped within the crystal lattice of other substances, held in place by these forces. ebsco.com More recently, the concept of "noble gas bonding" as a type of non-covalent, σ-hole or π-hole interaction has emerged, where the noble gas atom acts as an electron acceptor. rsc.org

Computational Chemistry: Modern computational methods, such as density functional theory (DFT), have become crucial tools in understanding and predicting the properties of noble gas compounds. numberanalytics.combarc.gov.in These theoretical calculations can model the electronic structure and stability of these molecules, providing insights that complement and guide experimental work. nih.govnumberanalytics.com

Overview of Argon and Xenon in Noble Gas Chemistry

Argon and xenon, while both noble gases, exhibit significantly different chemistries, primarily due to differences in their ionization energies and polarizability. wikipedia.org

Argon (Ar) , with the atomic number 18, is the third most abundant gas in Earth's atmosphere (about 0.93% by volume). samaterials.comwikipedia.org Its name comes from the Greek word "argos," meaning "inactive," a testament to its extreme resistance to forming chemical bonds. samaterials.com For a long time, argon was believed to be completely inert. chemistrytalk.org However, the synthesis of argon fluorohydride (HArF) in 2000 demonstrated that argon can form a weakly bound compound under specific, low-temperature conditions. wikipedia.orgchemeurope.com This molecule was formed by the photolysis of hydrogen fluoride in a solid argon matrix and is only stable at temperatures below 27 K (−246 °C). wikipedia.org Aside from HArF and other species observed in matrices or under high pressure, argon's chemistry is largely dominated by van der Waals interactions, forming clusters and complexes with other molecules. wikipedia.org

Xenon (Xe) , with the atomic number 54, is a much rarer gas in the atmosphere. wikipedia.orgnih.gov Its lower ionization potential compared to argon makes it significantly more reactive. numberanalytics.com Xenon was the first noble gas to have its chemistry explored, starting with Bartlett's synthesis of xenon hexafluoroplatinate. allen.innumberanalytics.com Since then, a rich and diverse chemistry of xenon has been uncovered. wikipedia.orgwikipedia.org Xenon forms a variety of stable compounds, primarily with fluorine and oxygen, in which it exhibits multiple oxidation states (+2, +4, +6, and +8). allen.in

Some of the key xenon compounds include:

Xenon Fluorides: Xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆) are well-characterized compounds synthesized by the direct reaction of xenon and fluorine under different conditions. wikipedia.orgallen.in

Xenon Oxides and Oxyfluorides: Compounds like xenon trioxide (XeO₃) and xenon tetroxide (XeO₄) are known, though they can be highly explosive. allen.in A variety of xenon oxyfluorides, combining xenon with both oxygen and fluorine, have also been synthesized.

Organoxenon Compounds: The field has expanded to include compounds with xenon-carbon bonds, further demonstrating the versatility of xenon's chemistry. illinois.edu

The study of argon and xenon compounds has not only expanded our fundamental understanding of chemical bonding but has also led to practical applications, such as the use of xenon fluorides as powerful fluorinating agents. ebsco.comacs.org

Data Tables

Table 1: Key Historical Discoveries in Noble Gas Chemistry

Year Discovery Key Scientist(s) Significance
1895 Attempted reaction of fluorine and argon Henri Moissan Demonstrated the high inertness of argon. wikipedia.org
1962 Synthesis of the first noble gas compound (Xenon hexafluoroplatinate) Neil Bartlett Overturned the paradigm of inert gases and opened the field of noble gas chemistry. acs.orginventionandtech.comwikipedia.org
1962 Synthesis of binary xenon compounds (e.g., XeF₄) Various researchers Rapid expansion of known noble gas compounds. wikipedia.orgwikipedia.org

Table 2: Comparison of Argon and Xenon

Property Argon (Ar) Xenon (Xe)
Atomic Number 18 54
First Ionization Energy (kJ/mol) 1520.6 1170.4 wikipedia.org
Atmospheric Abundance ~0.93% ~0.09 ppm
Reactivity Extremely low, forms very few, unstable compounds. samaterials.com Higher reactivity, forms a wide range of stable compounds. numberanalytics.com
First Stable Compound Argon fluorohydride (HArF) wikipedia.org Xenon hexafluoroplatinate (XePtF₆) acs.org

| Common Oxidation States in Compounds | N/A (HArF is a neutral molecule) | +2, +4, +6, +8 allen.in |

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ar6Xe7 B14260003 Argon;xenon CAS No. 220152-42-1

Properties

CAS No.

220152-42-1

Molecular Formula

Ar6Xe7

Molecular Weight

1158 g/mol

IUPAC Name

argon;xenon

InChI

InChI=1S/6Ar.7Xe

InChI Key

FONSNBRKNKYKTR-UHFFFAOYSA-N

Canonical SMILES

[Ar].[Ar].[Ar].[Ar].[Ar].[Ar].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe].[Xe]

Origin of Product

United States

Intermolecular Interactions and Mixture Thermodynamics in Argon Xenon Systems

Interatomic Potential Energy Functions for Argon, Krypton, and Xenon

The forces between argon and xenon atoms, as with all noble gases, are primarily van der Waals forces, which include short-range repulsion and long-range attraction (dispersion forces). These interactions are described by interatomic potential energy functions.

The interaction between a pair of atoms is described by a pair potential, which is a function of the distance between their nuclei. For argon-xenon systems, these potentials are developed and refined using a combination of theoretical calculations and experimental data.

Ab Initio Methods: Quantum mechanical ab initio calculations, such as the coupled-cluster approach with single, double, and triple excitations [CCSD(T)], provide a foundational, first-principles understanding of the interaction energies between Ar and Xe atoms at various separations. aip.orgaip.org These calculations have become a "gold standard" in quantum chemistry. aip.org Simplified ab initio atomic potentials (SAAP) have been developed by fitting functional forms to these high-accuracy data, offering a balance between computational efficiency and accuracy. aip.orgaip.org These methods have been successfully applied to derive pair potentials for all stable noble gases, including argon and xenon. uni-koeln.de

Experimental Validation: The theoretical potentials are validated and refined against a wide range of experimental data. This includes:

Gas-phase properties: Second virial coefficients and transport properties like viscosity and thermal conductivity at low densities provide crucial information about the attractive and repulsive parts of the potential. researchgate.netresearchgate.net Inversion methods can be used to directly obtain the potential energy function from experimental viscosity data. researchgate.net

Spectroscopic data: High-resolution vacuum ultra-violet (VUV) spectroscopic data for dimers can be analyzed using procedures like the Rydberg-Klein-Rees (RKR) method to determine the width of the potential energy well as a function of its depth. tandfonline.com

Molecular beam scattering: Cross-section measurements from molecular beam scattering experiments provide direct information about the interatomic forces.

Reliable pair-potentials for argon, krypton, and xenon have been established through these combined approaches. tandfonline.comtandfonline.com For argon-xenon mixtures, pair-potentials of a similar form to the pure components are used, with parameters adjusted to fit experimental data for the mixture. tandfonline.comtandfonline.com

While pair-wise interactions are dominant, a complete description of dense fluids and solids requires the inclusion of non-additive, many-body interactions. researchgate.netkent.ac.uk For argon-xenon systems, the most significant of these is the three-body interaction.

The Axilrod-Teller-Muto (ATM) Potential: The primary three-body interaction is the triple-dipole dispersion force, described by the Axilrod-Teller-Muto potential. aip.orgresearchgate.net This term typically accounts for 5-10% of the total configurational energy in liquid argon and is crucial for accurately predicting phase equilibria. kent.ac.ukresearchgate.net

Higher-Order Interactions: Beyond the triple-dipole term, other three-body interactions arising from higher multipoles (dipole-dipole-quadrupole, etc.) and fourth-order triple-dipole terms can also be considered. kent.ac.ukresearchgate.net However, studies have shown that for noble gases, the ATM potential often provides a good representation because contributions from other dispersion terms tend to largely cancel each other out. aip.org

Density Dependence: The contribution of three-body interactions to the total energy has been observed to increase approximately linearly with density. aip.org This has led to the development of density-dependent potentials and correction terms to effectively incorporate these effects into simulations without the high computational cost of explicitly calculating all three-body interactions. aip.orgresearchgate.netresearchgate.net The inclusion of many-body polarization effects is also critical for accurately modeling the behavior of excess electrons in these fluids. columbia.edu

The inclusion of these three-body forces, in conjunction with accurate pair-potentials, is essential for achieving good agreement between theoretical predictions and experimental data for the thermodynamic properties and phase behavior of argon-xenon mixtures, particularly at high densities and pressures. researchgate.netruc.dk

Derivation and Validation of Pair-Potentials from Ab Initio Data and Experimental Evidence

Excess Thermodynamic Properties of Argon-Xenon Mixtures

Excess thermodynamic properties quantify the deviation of a real mixture's behavior from that of an ideal mixture. For argon-xenon mixtures, these properties provide deep insights into the nature of the unlike-pair (Ar-Xe) interactions compared to the like-pair (Ar-Ar and Xe-Xe) interactions.

Experimental measurements of excess properties are fundamental for validating theoretical models.

Excess Volume (VE): The excess molar volume is determined by precisely measuring the density of the liquid mixture and the pure components at the same temperature and pressure. For argon-xenon mixtures, VE has been measured at various compositions and temperatures. One study conducted a run for an argon-xenon mixture at 115.77 K. rsc.org The excess volume is calculated using the formula: VE = Vm - (x1V1 + x2V2) where Vm is the molar volume of the mixture and Vi and xi are the molar volume and mole fraction of component i, respectively. rsc.org

Excess Gibbs Free Energy (GE): The excess Gibbs free energy is typically determined from vapor pressure measurements of the liquid mixture. By measuring the total vapor pressure as a function of liquid composition, GE can be calculated. rsc.org

Experimental studies on similar noble gas mixtures, like argon-krypton and krypton-xenon, have shown small but distinct asymmetries in the excess volume and excess Gibbs energy as a function of composition. rsc.org

Theoretical models aim to predict excess properties based on the interatomic potentials.

Perturbation Theory: Statistical mechanical perturbation theories, such as the Barker-Henderson theory, have been successfully applied to calculate the excess thermodynamic properties of argon-krypton and krypton-xenon mixtures. tandfonline.comtandfonline.com This approach treats the deviation of the real system's potential from a reference potential (often a hard-sphere potential) as a perturbation. The theory can incorporate contributions from three-body forces and quantum effects, leading to excellent agreement with experimental excess properties for noble gas mixtures. tandfonline.comtandfonline.com

Molecular Simulation: Computer simulation techniques like Monte Carlo (MC) and Molecular Dynamics (MD) are powerful tools for calculating excess properties directly from the specified interatomic potentials. researchgate.netresearchgate.net

Monte Carlo simulations have been used to compute excess molar enthalpies (HE) and excess molar volumes (VE) for mixtures of xenon with light alkanes, providing a point of comparison for simple atomic mixtures. researchgate.netacs.org

Molecular Dynamics simulations have been employed to compute pressure and internal energy for argon-xenon mixtures at various temperatures and compositions, using both two-body and combined two-body plus three-body potentials. researchgate.netresearchgate.net These simulations confirm the importance of including three-body interactions for accurate predictions. researchgate.net

These theoretical and computational methods have demonstrated that excess properties are highly sensitive to the details of the interatomic potential and the rules used to combine parameters for unlike interactions. tandfonline.comresearchgate.net

Experimental Determination of Excess Free Energy and Volume

Phase Behavior and Coexistence in Argon-Xenon Mixtures

The phase behavior of argon-xenon mixtures, including vapor-liquid and solid-liquid equilibria, is a direct consequence of the underlying intermolecular forces.

Vapor-Liquid Equilibrium (VLE): The VLE of noble gas mixtures is significantly influenced by three-body interactions. kent.ac.ukresearchgate.net Gibbs Ensemble Monte Carlo (GEMC) simulations are a common and effective method for studying VLE. kent.ac.ukresearchgate.net For pure argon, krypton, and xenon, including the Axilrod-Teller term along with an accurate two-body potential leads to a much better prediction of the experimental coexistence curve, particularly for the liquid phase densities. aip.orgkent.ac.uk While specific VLE data tables for Ar-Xe from the search results are not available, studies on similar systems like argon-krypton show that optimized Mie potentials can reproduce experimental VLE data with excellent accuracy without needing binary interaction parameters. aip.org

Solid-Liquid Equilibrium (SLE): The freezing and melting behavior of noble gases and their mixtures is also a key aspect of their phase diagram. Molecular dynamics simulations using accurate ab initio based potentials have been used to compute the freezing lines of pure noble gases, finding good agreement with experimental data. aip.orgruc.dk At low pressures, the inclusion of many-body corrections improves the accuracy of these predictions. ruc.dk For mixed systems, phenomena such as phase separation can occur. In mixed Ar-Xe clusters, electron diffraction studies have shown a remarkable phenomenon of phase separation into a pure xenon core surrounded by an argon shell, a behavior not observed in bulk samples of the system. researchgate.net Studies on mixed Ar-Xe submonolayer films adsorbed on graphite (B72142) also provide insights into the phase behavior of these systems in reduced dimensions. scite.ai

The table below presents the critical parameters and normal boiling points for pure Argon and Xenon, which are the endpoints of the mixture's phase diagram.

CompoundCritical Temperature (K)Critical Pressure (bar)Critical Density (g/cm³)Normal Boiling Point (K)
Argon150.748.60.53687.3
Xenon289.758.41.105165.0
Data derived from simulations using optimized Mie potentials, showing high agreement with experimental values. aip.org

Solid-Liquid Coexistence Studies by Molecular Dynamics Simulations

The solid-liquid equilibrium (SLE) of argon-xenon mixtures is a subject of significant interest, revealing how atomic size and interaction strength disparities influence phase stability. While extensive molecular dynamics (MD) simulations have been performed on pure noble gases, data for their mixtures are more complex to derive. ruc.dkaip.org

Theoretical and computational studies provide the primary lens for understanding this system. An approximate phase diagram for the argon-xenon mixture shows that at low argon concentrations (below ~5%), the system exists as a xenon-rich solid. researchgate.net Conversely, at high argon concentrations (above ~80%), it is an argon-rich liquid. researchgate.net Between these concentrations, a solid-liquid equilibrium is established. researchgate.net Experimental work to precisely define this phase behavior has determined that the solubility of solid xenon in liquid argon is approximately 5%. cern.ch

Monte Carlo simulations focusing on xenon-rich solid solutions (ArₓXe₁₋ₓ where x < 0.1) at temperatures between 84 K and 86 K have provided deeper structural insights. mdpi.com The analysis of Kirkwood-Buff integrals, which relate local density fluctuations to thermodynamic properties, shows that argon impurities have a tendency to form clusters within the xenon solid matrix. mdpi.com These simulations predict that the xenon-rich solid phase becomes thermodynamically unstable when the argon molar fraction approaches 10%, signaling the onset of the solid(Xe)-liquid(Ar) equilibrium. mdpi.com

Under high pressure, the interactions between argon and xenon can lead to the formation of stable compounds. Unbiased structure searching combined with first-principles calculations has predicted the formation of a novel van der Waals compound, XeAr₂, at pressures as low as 1.1 GPa. nih.govacs.org This compound crystallizes in a MgCu₂-type Laves phase structure and is predicted to be stable up to 500 GPa. nih.govacs.org Analysis of the electronic structure at 500 GPa suggests the potential for covalent Xe-Xe bonds, while the Xe-Ar interaction remains a weak atomic bonding. nih.govacs.org

Equation of State and Critical Phenomena in Binary Noble Gas Systems

An accurate equation of state (EoS) is essential for describing the thermodynamic properties of a fluid mixture over a range of temperatures and pressures. For binary noble gas systems like argon-xenon, the EoS is typically developed from a deep understanding of the intermolecular potential between the constituent atoms. At low densities, the EoS can be expressed using a virial expansion, where the second virial coefficient, B(T), accounts for the initial deviation from ideal gas behavior due to pairwise interactions. nist.gov

The interaction between an argon atom and a xenon atom is more complex than the interaction between like atoms. The intermolecular potential for the Ar-Xe interaction has been determined by inverting experimental data from gaseous viscosity measurements over a wide temperature range (173-1600 K). acs.org This approach provides a robust potential energy function that can be used in theoretical models and simulations to calculate various thermophysical properties. The parameters for this function, which describes the well depth (ε) and the finite distance at which the potential is zero (σ), are crucial for applying the principle of corresponding states to the mixture. acs.org This principle allows the properties of different substances to be related to each other through scaling by their critical parameters.

The table below presents the parameters for the intermolecular potential function for the Ar-Xe interaction derived from viscosity data. acs.org

These parameters are fundamental inputs for advanced equations of state and for simulation studies aimed at predicting the phase equilibria and critical phenomena of the argon-xenon system. acs.org While comprehensive experimental data on the critical line of the Ar-Xe mixture are scarce, these potential models allow for their theoretical prediction. tandfonline.com

Hydrogen Bonding-like Interactions with Xenon and Comparison with Argon Systems

Although noble gases are not typically associated with hydrogen bonding, the heavier, more polarizable noble gases like xenon can participate in significant, non-covalent interactions with acidic hydrogen atoms that resemble hydrogen bonds. researchgate.net These interactions are primarily a result of induction and dispersion forces, which are much stronger for xenon than for argon due to xenon's larger, more diffuse electron cloud. vaia.com

Computational and spectroscopic studies have systematically compared these interactions across noble gases. When an acidic molecule (denoted AH) interacts with a noble gas atom (Ng), it forms a complex, A-H···Ng. The strength and nature of this interaction vary significantly between Ar and Xe. researchgate.netresearchgate.net

Studies examining complexes between various acids and noble gases have found that A-H···Xe systems exhibit properties characteristic of typical hydrogen-bonded complexes, often described as acid-base contacts. researchgate.net In contrast, the interactions with argon are considerably weaker. This difference is clearly observed in vibrational spectroscopy. For example, when sulfuric acid (H₂SO₄) is isolated in both argon and xenon matrices, the O-H stretching frequency (ν(OH)) shows a much larger red shift (a shift to lower frequency) in the xenon matrix compared to the argon matrix. researchgate.net This larger shift indicates a greater weakening of the O-H bond, which is a hallmark of a stronger H-bond-like interaction with the surrounding xenon atoms. researchgate.net

The key distinctions arise from xenon's greater polarizability and lower ionization potential compared to argon. These properties allow xenon to act as a better electron donor in the A-H···Ng interaction, leading to a stronger and more directional bond. Computational studies at the CCSD(T) level of theory confirm that the interaction energies for A-H···Xe complexes are significantly higher than for their A-H···Ar counterparts. researchgate.net

Mentioned Compounds

Spectroscopic and Photophysical Phenomena in Argon Xenon Systems

Formation and Dynamics of Argon-Xenon Excimers (ArXe*)

Excimers are molecules that are bound in an excited electronic state but are unbound in their ground state. In argon-xenon systems, the formation of the argon-xenon (ArXe) excimer is a critical process, particularly in the context of scintillation and lasing phenomena. The formation of these excimers is known to occur in a continuous jet discharge of argon, indicated by a narrow emission band in the vacuum-ultraviolet (VUV) at 128 nm. optica.org The dynamics of ArXe formation can be studied by probing the argon jet with a laser tuned to the first excited atomic manifold of argon and observing the effect on the excimer emission band. optica.org

In liquid argon doped with xenon, the energy transfer process from excited argon species to xenon atoms leads to the formation of ArXe. This process is part of a chain that can ultimately result in the formation of xenon excimers (Xe₂). unm.edu The interaction begins with the excitation of argon atoms by ionizing radiation, leading to the formation of argon excimers (Ar₂). These argon excimers, when they collide with xenon atoms, can form the heteroatomic ArXe excimer. unm.edu This mixed excimer can then further interact with other xenon atoms to produce Xe₂*, which is responsible for the characteristic 175 nm scintillation light in xenon-doped liquid argon. unm.edu

A recent study has proposed an additional pathway for ArXe* formation involving extreme ultraviolet (EUV) photons. arxiv.org In this mechanism, EUV photons emitted from metastable argon atomic or ionic states can ionize xenon atoms. The resulting xenon ion (Xe⁺) can then interact with a neutral argon atom to form the ArXe* excimer. arxiv.org This radiative process complements the traditional collisional energy transfer mechanism. arxiv.orgaps.org

Lasing Phenomena in Liquid Argon Doped with Xenon

Lasing has been successfully demonstrated in dilute mixtures of xenon in liquid argon, highlighting the potential of these systems as compact laser media. optica.orgnih.govosti.gov

Excimer Lasing in Liquid Argon Hosts (Xe₂, Kr₂)

Electron-beam pumping of dilute mixtures of xenon or krypton in a liquid argon host has led to the observation of lasing from the respective homonuclear excimers, Xe₂* and Kr₂. optica.orgnih.gov Lasing for Xe₂ occurred at a wavelength of 175 nm, while for Kr₂* it was observed at 147 nm. optica.orgnih.gov The physical advantage of a liquid excimer laser is the reduced volume of the lasing medium. optica.org Even at liquid densities, the excited-state decay rates are similar to those in high-pressure gases, allowing for efficient laser action. optica.org For Xe₂* lasing, concentrations ranging from 0.05% to 15% xenon in liquid argon were effective, with a 0.1% mixture being near optimal. optica.org For Kr₂*, the lasing concentration range was approximately 0.3% to 20% krypton. optica.org

Emission Spectra and Wavelength Shifts in Liquid Mixtures

The emission spectra of argon-xenon mixtures are characterized by several features, including the VUV emissions from Ar₂* (~127 nm), ArXe* (~149 nm), and Xe₂* (~174 nm), as well as a notable emission in the near-infrared (NIR). lbl.govresearchgate.netarxiv.org

Doping liquid argon with xenon shifts the primary scintillation wavelength from argon's 128 nm to xenon's 175 nm. aps.orgcern.chresearchgate.net This shift is highly efficient, with a xenon concentration of around 10 parts per million (ppm) being sufficient to transfer most of the scintillation light. researchgate.netarxiv.org This wavelength shift is advantageous for particle detectors as it moves the emission to a region where photosensors have higher detection efficiency. aps.orgcern.chresearchgate.net

A study of Xe₂* lasing in liquid argon showed a red shift in the lasing wavelength as the xenon concentration was increased. optica.org This is attributed to the increasing average molecular weight of the local environment surrounding the lasing Xe₂* molecule. optica.org In contrast, the red shift for the homopolar Xe₂* and Kr₂* excimers in a liquid argon host is small compared to polar excimers like XeF. optica.org

In addition to the VUV emissions, an intense infrared (IR) emission has been observed in liquid argon-xenon mixtures when excited by an electron beam. arxiv.org This emission peaks at a wavelength of 1.18 µm (1180 nm) and is most intense at a xenon concentration of 10 ppm. arxiv.orguni-muenchen.de The shape and width of this emission suggest it originates from a molecular species. arxiv.org

Emission SpeciesPeak Wavelength (nm)Host MediumExcitation SourceReference(s)
Ar₂127Liquid ArgonElectron Beam arxiv.org
Kr₂ (lasing)147Liquid ArgonElectron Beam optica.orgnih.gov
ArXe149Liquid Argon-XenonIon Beam researchgate.net
Xe₂ (lasing)175Liquid ArgonElectron Beam optica.orgnih.gov
Xe₂*174Liquid Argon-XenonElectron Beam arxiv.org
Xe Wannier-Mott exciton1173Liquid Argon-XenonIon Beam researchgate.net
Unknown (IR)1180Liquid Argon-XenonElectron Beam arxiv.org

Extreme Ultraviolet (EUV) Radiation Interactions with Xenon and Argon Clusters

The interaction of intense EUV radiation with clusters of noble gas atoms, including argon and xenon, leads to unique ionization and energy absorption dynamics.

Ionization and Energy Absorption Processes in Noble Gas Clusters

When noble gas clusters are irradiated with intense EUV pulses, they can absorb a significant amount of energy, leading to the formation of highly ionized states. utexas.edu The mechanism of energy absorption is thought to be akin to "enhanced ionization," a phenomenon first observed in diatomic molecules. arxiv.org This process is robust and occurs for various noble gases, including argon and xenon. arxiv.org

Studies using femtosecond laser pulses have shown that laser energy absorption by xenon and argon clusters is highly dependent on the laser intensity. aip.org For xenon clusters, increasing the laser intensity from 1x10¹⁶ W/cm² to 1x10¹⁷ W/cm² resulted in a drastic increase in absorption from 25% to 78%. aip.org This efficient coupling can produce energetic electrons with energies up to 500 keV. aip.org The absorption efficiency is also strongly dependent on the cluster size, with efficiencies greater than 90% being possible. iphy.ac.cn

Theoretical investigations of heterogeneous clusters composed of xenon and argon atoms irradiated by an intense EUV pulse have been used to study the electronic damage within the sample. aps.org These studies, which neglect chemical bond effects, provide insights into the influence of cluster composition on the ionization dynamics. aps.org

Scintillation Enhancement Mechanisms in Doped Liquid Argon

In xenon-doped liquid argon, the interaction of EUV radiation contributes to the enhancement of scintillation light. aps.orgcern.ch A radiative component induced by EUV photons has been identified, which complements the well-established collisional energy transfer process. arxiv.orgaps.org This radiative mechanism involves the emission of EUV photons from metastable excited states of argon atoms or ions (Ar* or Ar q+). arxiv.orgaps.org

The addition of small amounts of xenon to liquid argon is known to improve its scintillation and optical properties, including increasing the photoelectron yield and the effective attenuation length, while reducing the effective triplet lifetime. researchgate.netresearchgate.netnsf.gov At a xenon concentration of 300 ppm, the photoelectron yield can double, the triplet lifetime can be reduced tenfold to ~90 ns, and the attenuation length can increase tenfold to over 6 meters. nsf.gov

Computational and Theoretical Methodologies for Argon Xenon Systems

First-Principles Calculations and Quantum Mechanical Approaches

First-principles calculations, which are based on quantum mechanics, are fundamental to understanding the electronic structure and bonding in Ar-Xe systems without prior experimental data.

Density Functional Theory (DFT) and Ab Initio Structure Search Methods (e.g., CALYPSO, PSO)

Density Functional Theory (DFT) is a cornerstone for investigating the properties of Ar-Xe compounds under various conditions, especially high pressure. arxiv.orgaip.org Unbiased structure searching techniques, such as the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) and other Particle Swarm Optimization (PSO) based methodologies, are combined with DFT calculations to predict energetically stable crystal structures. arxiv.orgnih.govresearchgate.netcalypso.cniphy.ac.cnresearchgate.netarxiv.org

This combined approach has been successfully used to explore the phase diagram and bonding of the Xe-Ar binary system under high pressures, predicting the formation of novel van der Waals compounds. arxiv.orgnih.gov For instance, systematic structural searches for XeArn (where n = 1–8) at pressures up to 500 GPa have been performed. arxiv.orgnih.govacs.org These calculations predicted the reaction of argon with xenon at a pressure as low as 1.1 GPa to form a stable compound, XeAr2. arxiv.orgnih.govnih.govacs.org This compound is predicted to crystallize in the MgCu2-type Laves phase structure and remains stable up to at least 500 GPa. nih.govnih.govacs.org The stability of this predicted structure is confirmed by calculating its formation enthalpy and phonon dispersion spectra, which show no imaginary frequencies that would indicate dynamic instability. aip.orgnih.gov

The computational details for these predictions typically involve:

DFT Framework: Using projector-augmented-wave (PAW) methods as implemented in codes like VASP. arxiv.org

Exchange-Correlation Functional: Often employing the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA). arxiv.org

Valence Electrons: Treating 3s²3p⁶ for Argon and 5s²5p⁶ for Xenon as valence electrons. arxiv.org

Energy Cutoff & k-point Sampling: Using a high plane-wave cutoff energy (e.g., 650 eV) and dense k-point grids to ensure convergence of enthalpy calculations. arxiv.org

van der Waals Corrections: Sometimes including dispersion corrections (like PBE-D2) to account for vdW interactions, which can shift the predicted formation pressure. acs.org

These first-principles calculations not only predict stable stoichiometries and crystal structures but also provide detailed insights into the electronic properties, such as band gaps and projected density of states (PDOS). nih.govacs.org For example, XeAr2 is predicted to be a wide-gap insulator at low pressures, with the band gap decreasing as pressure increases. nih.govacs.org

Coupled-Cluster Methods for Interatomic Potentials

Coupled-cluster (CC) methods, particularly the "gold standard" CCSD(T) (Coupled-Cluster Singles and Doubles with perturbative Triples), provide highly accurate calculations of interatomic potential energy surfaces for rare gas dimers, including Ar-Xe. ruc.dkresearchgate.netaip.orgtandfonline.com These methods are crucial for developing accurate models of the forces between atoms.

High-Level Calculations: Ab initio data for developing interatomic potentials are often generated using the coupled-cluster approach at the single-double-triple level (CCSD(T)). ruc.dkresearchgate.netaip.org

Basis Sets: These calculations typically use large, correlation-consistent basis sets (e.g., aug-cc-pVmZ) and are often extrapolated to the complete basis set (CBS) limit to minimize basis set incompleteness error. researchgate.nethereon.de

Relativistic Effects: For heavier elements like xenon, relativistic effects are significant and are accounted for using methods like the Douglas-Kroll-Hess transformation or four-component computations. hereon.de

The potential energy curves derived from these quantum mechanical calculations serve as a benchmark for, and are used to parameterize, simpler, more computationally efficient potential models used in large-scale simulations. ruc.dkresearchgate.net

Molecular Dynamics Simulations and Statistical Mechanics Applications

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of atoms in Ar-Xe systems, providing a bridge between the microscopic interatomic forces and macroscopic thermodynamic and transport properties. researchgate.nettandfonline.comacs.orgtandfonline.com

Simulation of Thermodynamic Properties and Transport Coefficients

MD simulations are widely used to compute the thermodynamic properties and transport coefficients of Ar-Xe mixtures. researchgate.nettandfonline.comresearchgate.net By numerically integrating the equations of motion for a system of Ar and Xe atoms interacting through a defined potential, researchers can calculate properties like:

Thermodynamic Properties: Pressure, internal energy, and heat capacities. researchgate.netacs.orgaip.org

Transport Coefficients: Self-diffusion and mutual diffusion coefficients, shear and bulk viscosity, and thermal conductivity. researchgate.nettandfonline.comtandfonline.comresearchgate.netscispace.commathnet.ru

These simulations are often performed using effective potentials like the Lennard-Jones (LJ) or more sophisticated Hartree-Fock dispersion-like (HFD-like) potentials. researchgate.nettandfonline.com The results are generally in good agreement with available experimental data. researchgate.net Simulations can explore a wide range of temperatures and compositions, providing data where experiments are scarce. researchgate.nettandfonline.com The transport coefficients are typically determined by integrating the Green-Kubo correlation functions. tandfonline.com

Analysis of Atomic Interactions and Bonding Transitions Under Pressure

High pressure drastically alters the nature of atomic interactions in the Ar-Xe system, leading to the formation of stable compounds. arxiv.orgnih.govnih.gov While at low pressures the atoms in XeAr2 are bound by weak van der Waals forces, at extreme pressures (e.g., 500 GPa), the interatomic distances become short enough to suggest the formation of covalent bonds. arxiv.orgnih.govacs.org

Computational analyses used to probe these bonding transitions include:

Crystalline Orbital Hamilton Population (COHP): This analysis helps to quantify the bonding, anti-bonding, and non-bonding contributions to the interaction between pairs of atoms. For XeAr2 at 500 GPa, COHP analysis indicates a strong covalent bond between Xe-Xe atoms, a weaker covalent bond for Xe-Ar, and a much weaker interaction for Ar-Ar. arxiv.org

Electron Localization Function (ELF): ELF provides a measure of electron localization, revealing atomic shell structures and chemical bonds. An ELF value of ~0.5 between nearest Xe atoms in XeAr2 at 500 GPa further supports the presence of covalent Xe-Xe bonds. arxiv.orgresearchgate.net

Bader Charge Analysis: This method partitions the charge density to assign charges to individual atoms. It has shown a significant charge transfer from Xe to Ar atoms under high pressure, indicating an increasing ionic character to the bonding. acs.orgresearchgate.net For instance, at 500 GPa, a charge transfer of 0.43 electrons per atom from Xe to Ar is calculated in XeAr2. researchgate.net

These analyses collectively show that pressure induces a transition from a van der Waals compound to an extended solid where atoms are linked by a network of covalent and ionic bonds. arxiv.orgchinesechemsoc.org

Theoretical Models for Interatomic Potentials

Accurate interatomic potential models are essential for realistic simulations of Ar-Xe systems. These models describe the potential energy of the system as a function of the atomic positions.

Pair Potentials (Two-Body): The simplest and most common approach is to assume the total potential energy is the sum of pairwise interactions. acs.orgaip.org

Lennard-Jones (LJ) 12-6 Potential: This is a widely used simple model for rare gases. researchgate.nettandfonline.comtandfonline.comicmp.lviv.uaaip.orgcore.ac.uk The interaction parameters for mixed Ar-Xe pairs are often determined using combining rules like the Lorentz-Berthelot rules from the pure component parameters. tandfonline.comicmp.lviv.uacore.ac.uk

Hartree-Fock Dispersion-like (HFD-like) and other empirical potentials: More sophisticated pair potentials, often derived from fitting to experimental data (like gas viscosity and second virial coefficients) or ab initio calculations, provide higher accuracy. researchgate.netaip.org

Many-Body Potentials (e.g., Three-Body): For accurate predictions, especially in dense phases, three-body interactions must be considered. researchgate.netacs.orgaip.org

The Axilrod-Teller-Muto potential is a common form for the three-body triple-dipole dispersion interaction. aip.org

Simpler relations to compute three-body interactions from two-body potentials have also been developed and incorporated into MD simulations, improving the accuracy of calculated properties like pressure at high densities. researchgate.netacs.org

The choice of potential model represents a trade-off between computational cost and accuracy. While simple LJ potentials are computationally efficient, potentials derived from coupled-cluster calculations and including many-body terms offer the highest fidelity for predicting the properties of Ar-Xe systems. ruc.dkaip.org

Interactive Data Table: Predicted Structural and Bonding Properties of XeAr₂

This table summarizes key theoretical findings for the high-pressure XeAr₂ compound.

PropertyPressureValueMethod/AnalysisSource
Formation Pressure>1.1 GPa-DFT (PBE) arxiv.orgnih.gov
Crystal Structure>1.1 GPaMgCu₂-type Laves PhaseCALYPSO + DFT nih.govnih.gov
Band Gap10 GPa~8.0 eVDFT nih.govacs.org
Band Gap~500 GPaMetallizesDFT arxiv.orgacs.org
Nearest Xe-Xe Distance500 GPa2.56 ÅDFT arxiv.orgnih.govacs.org
Nearest Xe-Ar Distance500 GPa2.45 ÅDFT arxiv.orgnih.govacs.org
Nearest Ar-Ar Distance500 GPa2.09 ÅDFT arxiv.orgnih.govacs.org
Bader Charge Transfer (Xe→Ar)500 GPa0.43 e/atomBader Analysis researchgate.net
Integrated COHP (Xe-Xe)500 GPa-1.20 eV/pairCOHP arxiv.org
Integrated COHP (Xe-Ar)500 GPa-0.36 eV/pairCOHP arxiv.org
Integrated COHP (Ar-Ar)500 GPa-0.07 eV/pairCOHP arxiv.org

Perturbation Theories for Mixture Properties

Perturbation theories are a cornerstone of liquid-state physics, offering a framework to calculate the thermodynamic properties of fluids by treating the attractive intermolecular forces as a perturbation to a simpler, well-understood reference system, typically one with only repulsive forces.

One of the most successful and widely used perturbation theories is the one developed by Barker and Henderson. aps.orgcapes.gov.br In this theory, the free energy is expanded in a series where the attractive part of the potential is multiplied by a strength parameter. aps.orgcapes.gov.br The system with only repulsive forces is used as the zeroth-order approximation and can be effectively modeled by a hard-sphere fluid with a temperature-dependent diameter. aps.orgcapes.gov.br This approach has been successfully applied to describe the equation of state for pure argon and xenon. aps.orgtandfonline.com The Barker-Henderson theory has also been extended to calculate the excess thermodynamic properties of mixtures, including those of argon-krypton and krypton-xenon, showing good agreement with experimental data when contributions from three-body forces and quantum effects are included. tandfonline.comtandfonline.com For binary mixtures, the theory's calculations can be computationally intensive but have been shown to yield accurate results for excess properties. rsc.org

Another significant approach is the Weeks-Chandler-Andersen (WCA) theory. annualreviews.org The WCA theory partitions the intermolecular potential in a different way, separating it into a repulsive part and an attractive part. annualreviews.org It posits that the structure of simple, dense liquids is primarily determined by the repulsive forces. annualreviews.org This perspective has been validated for simple liquids like argon and xenon, where the structure is dominated by packing forces and entropy. annualreviews.org The WCA theory has also been extended to molecular liquid mixtures, providing a good description of pure substance properties and reasonable estimates for excess properties in mixtures like argon/nitrogen. csic.es

Zwanzig's perturbation method, which forms the basis for many of these theories, develops a power series in the inverse of temperature (1/T) for thermodynamic properties. capes.gov.br When applied to dense argon and xenon, this method shows that expansions for thermodynamic functions can be remarkably precise even when limited to a few terms. capes.gov.br

The accuracy of these perturbation theories for predicting the properties of Ar-Xe mixtures relies heavily on an accurate description of the reference system and the unlike-pair interactions. tandfonline.com Comparisons with computer simulations and experimental data have shown these theories to be highly accurate for binary mixtures of atomic fluids. tandfonline.com

Force Field Development and Validation

A force field, in the context of molecular modeling, refers to the set of parameters and mathematical functions used to describe the potential energy of a system of particles. For simple systems like argon-xenon, the force field is primarily defined by the pair potential, which describes the interaction energy between two atoms as a function of their separation distance.

The development of an accurate force field for the Ar-Xe system is essential for reliable molecular simulations. The process typically involves:

Choosing a Potential Functional Form: A common choice for noble gases is the Lennard-Jones (LJ) potential, which provides a simple and computationally efficient representation of the repulsive and attractive forces. researchgate.net More sophisticated forms, such as the modified Buckingham (exp-6) potential or the multi-parameter (m-6-8) potential, offer greater accuracy by providing a more flexible description of the interaction. nist.govnist.gov Recently, transferable force fields based on the n-6 Mie potential have been developed, which can accurately reproduce saturated liquid densities and vapor pressures by tuning the repulsive exponent. aip.org

Parameterization: The parameters of the potential function (e.g., the collision diameter σ and the potential well depth ε for the LJ potential) are determined by fitting to experimental data or high-level quantum mechanical calculations (ab initio methods). core.ac.ukaip.org For mixtures, rules are needed to determine the parameters for unlike-pair interactions (Ar-Xe) from the parameters of the pure components. While standard combining rules like Lorentz-Berthelot are often used, they can sometimes be insufficient, and adjustments may be needed to match experimental mixture data. csic.esresearchgate.net

Validation: The developed force field is validated by comparing the results of molecular dynamics or Monte Carlo simulations against a wide range of experimental data. Key validation data for Ar-Xe systems include:

Transport Properties: Viscosity and thermal conductivity are sensitive to the details of the intermolecular potential. researchgate.netresearchgate.net Theoretical calculations of these properties for Ar-Xe mixtures have been compared with experimental measurements, revealing that while agreement is generally good, discrepancies can arise, sometimes pointing to deficiencies in the combining rules for unlike-pair interactions. researchgate.netresearchgate.net

Thermodynamic Properties: This includes properties like excess enthalpy and excess volume of the mixture. tandfonline.comtandfonline.com

Phase Equilibria: The force field should accurately predict the conditions under which different phases (solid, liquid, gas) coexist. cern.ch For example, the solubility of solid xenon in liquid argon has been a subject of experimental investigation to validate models. cern.ch

Structural Properties: The radial distribution function, which describes the probability of finding a particle at a certain distance from another, can be compared with data from neutron or X-ray scattering experiments. aip.org

Recent advancements have focused on developing force fields from first principles using ab initio quantum chemistry calculations. aip.orguni-koeln.de These methods can provide highly accurate pair potentials and have been used to predict thermophysical properties of noble gases and their mixtures with good success. uni-koeln.de For instance, ab initio potentials have been used in Monte Carlo simulations to predict properties of neon-argon mixtures. uni-koeln.de

Below is a table summarizing potential parameters for Argon and Xenon from various models.

GasPotential Modelσ (Å)ε/k (K)Source
ArgonLennard-Jones (6-12)3.405119.8 rsc.org
XenonLennard-Jones (6-12)4.055229.0 core.ac.uk
Argonm-6-83.297152.5 nist.gov
XenonLennard-Jones (6-12)3.974229.9 rsc.org

This table presents a selection of potential parameters. The values can vary depending on the experimental data used for fitting and the specific potential model.

The validation of these force fields is an ongoing process, with new experimental data and more accurate ab initio calculations continually leading to refinements. aip.org The goal is to create transferable and predictive models capable of describing the behavior of Ar-Xe systems across a wide range of temperatures, pressures, and compositions. aip.org

Separation and Purification Methodologies for Argon Xenon Mixtures

Gas Hydrate (B1144303) Technology for Xenon Separation from Noble Gas Mixtures

A promising and cost-effective alternative for separating xenon from noble gas mixtures is based on gas hydrate technology. acs.orgwalshmedicalmedia.com This method leverages the principle of selective encapsulation, where water molecules form crystalline, cage-like structures (hydrates) that preferentially trap certain gas molecules based on their size and the thermodynamic conditions. walshmedicalmedia.comtandfonline.com Because xenon forms hydrates at more moderate conditions (lower pressure and higher temperature) compared to argon and krypton, it can be selectively captured within the hydrate phase. tandfonline.com

To achieve high-purity xenon, a multistage formation and dissociation process is employed. acs.org In each stage, the gas mixture is exposed to water at specific temperatures and pressures, causing the formation of hydrates enriched in xenon. The remaining vapor phase, depleted of xenon, is removed. tandfonline.com The xenon-rich hydrate is then dissociated by heating, releasing the captured gas, which then becomes the feed for the subsequent stage. acs.org

Research has demonstrated the effectiveness of this multistage approach. The most significant increase in xenon concentration occurs within the first two stages. ukzn.ac.zaacs.org For instance, in a ternary mixture containing argon, krypton, and xenon, the concentration of xenon can be dramatically increased through this process. One study showed an increase in xenon concentration from an initial 25.7 mol% to 61.3 mol% in a single stage. tandfonline.com A two-stage process was able to enhance the concentration of xenon from 25.7% to 80.4%. ukzn.ac.zaacs.org Another investigation achieved a xenon purity of 97 mol% from a feed of 33 mol% in just two steps. tandfonline.com

Table 1: Xenon Concentration Increase via Multistage Hydrate Formation

Initial Gas Mixture Composition (mol %) Number of Hydrate Stages Final Xenon Concentration (mol %) Reference
Ar: 40.7, Kr: 33.6, Xe: 25.7 1 61.3 tandfonline.com
Ar: 40.7, Kr: 33.6, Xe: 25.7 2 80.4 ukzn.ac.zaacs.org
Ar/Kr/Xe (Xe: 33) 2 97 tandfonline.com

The design and optimization of hydrate-based separation processes rely heavily on accurate thermodynamic models that can predict hydrate phase equilibria. acs.org These models are essential for determining the precise temperature and pressure conditions required for selective hydrate formation and dissociation. ubc.ca

Researchers have developed sophisticated models that show excellent agreement with experimental data. For example, a predictive thermodynamic model for a ternary mixture of argon, krypton, and xenon demonstrated a maximum absolute relative deviation of just 1.4% from experimental measurements. acs.orgacs.org These models often employ the solid solution theory of van der Waals and Platteeuw to describe the hydrate phase. ubc.caresearchgate.net The fluid phases (vapor and liquid) are typically modeled using equations of state, such as the Valderrama modification of the Patel-Teja (VPT) equation of state or the Peng-Robinson (PR) equation of state. ubc.caresearchgate.net To represent the intermolecular forces between water and guest molecules within the hydrate cavities, the Kihara spherical-core potential function is often used. researchgate.net

The reliability of these models is validated by comparing their predictions against new experimental data for hydrate dissociation, ensuring their accuracy for process simulation and design. ubc.ca

Experimental analysis of the composition of both the hydrate and vapor phases at equilibrium is crucial for understanding and verifying the separation efficiency. acs.org Gas chromatography is the standard technique used for these detailed compositional analyses. ukzn.ac.zaacs.org

Studies involve charging a reactor with a known gas mixture and deionized water, bringing the system to equilibrium at specific conditions to form hydrates, and then sampling both the resulting vapor phase and the gas released from the dissociated hydrate phase. acs.org This allows for the direct measurement of how xenon is preferentially concentrated in the solid hydrate phase, leaving the vapor phase enriched in the other components like argon and krypton. acs.org This empirical data is invaluable for validating the thermodynamic models and confirming the feasibility of the separation process. acs.orgacs.org

Thermodynamic Modeling of Hydrate Dissociation Data

Comparative Analysis of Advanced Separation Techniques

While gas hydrate technology shows great promise, it is important to compare it with other advanced separation methods to fully assess its potential. The primary benchmark for comparison is the conventional cryogenic distillation process, but other emerging technologies also warrant consideration. ukzn.ac.zaacs.org

Cryogenic distillation, the industry standard, is a highly energy-intensive process due to the extremely low temperatures required to liquefy and separate noble gases. acs.orgtandfonline.com This high energy consumption is a major drawback, making it a costly option. walshmedicalmedia.com

Hydrate-based separation methods offer a significant advantage in terms of energy efficiency. Studies have shown that a process utilizing gas hydrates can have a 20% energy cost advantage over cryogenic distillation for achieving high-purity xenon. ukzn.ac.zaacs.org Furthermore, a hybrid process that combines gas hydrate technology with distillation has been proposed, which could lead to even greater savings. Simulations of such a hybrid system predict a potential 36% reduction in energy consumption and a 33% decrease in annual operating costs while maintaining a 99% xenon recovery rate. tandfonline.comtandfonline.com

Table 2: Energy Savings of Hydrate-Based Methods vs. Cryogenic Distillation

Separation Method Energy Savings / Cost Reduction Xenon Recovery Rate Reference
Hydrate-Based Separation 20% energy cost advantage High Purity ukzn.ac.zaacs.org
Hybrid-Hydrate Process ~36% energy savings 99% tandfonline.comtandfonline.com
Hybrid-Hydrate Process ~33% reduction in annual operating costs 99% tandfonline.comtandfonline.com

Beyond gas hydrates, other technologies are being explored as alternatives to cryogenic distillation. rsc.org

Membrane Technology: This technique uses semi-permeable membranes to separate gases based on differences in their permeation rates. tandfonline.com It is considered a versatile and promising low-cost, energy-efficient alternative. rsc.org For the separation of xenon and argon, the development of membranes with high selectivity and permeability is the key challenge being addressed by ongoing research in materials science. tandfonline.comrsc.org

Adsorption using Metal-Organic Frameworks (MOFs): Adsorption involves using porous materials to selectively capture gas molecules on their surface. acs.org Metal-Organic Frameworks (MOFs) are a class of crystalline materials with exceptionally high surface areas and tunable pore structures, making them highly promising candidates for gas separation. acs.orgnovomof.com Their customizable nature allows for the design of MOFs tailored for specific separations, such as selectively adsorbing xenon from an argon-xenon mixture. acs.orgnovomof.com Research into MOFs has demonstrated their potential to offer a less energy-intensive alternative to distillation, particularly for purifying the less abundant noble gases like xenon. novomof.com

Both membrane technology and adsorption with MOFs are areas of active research and represent potential future solutions for efficient noble gas separation. rsc.orgnovomof.com

Applications in Scientific Instrumentation and Research

Liquid Argon-Xenon Mixtures in Particle and Radiation Detectors

The practice of doping liquid argon (LAr) with small quantities of xenon has become a key technique for enhancing the capabilities of detectors used in rare-event searches, such as those for dark matter and neutrinos. osti.govaps.orgresearchgate.net This modification of the detector medium alters its fundamental scintillation properties, leading to improved performance. aps.org

Doping liquid argon with xenon significantly improves its scintillation characteristics. nsf.gov The primary mechanism involves a shift in the scintillation light's wavelength from argon's 128 nm to xenon's 175 nm. aps.orgarxiv.org This longer wavelength is advantageous as it reduces Rayleigh scattering and better matches the spectral sensitivity of common photodetectors, leading to higher photon detection efficiency. researchgate.net

Effect of Xenon Doping on Liquid Argon Scintillation Properties nsf.gov
ParameterPure LAr ValueValue at Highest Dopant Concentration (~300 ppm)Change Factor
Photoelectron Yield (Y)Baseline~2x Baselinex2
Effective Triplet Lifetime (τ₃)Baseline (~900 ns)~90 ns/10
Effective Attenuation Length (λ_att)~0.6 m> 6 mx10

Pulse Shape Discrimination (PSD) is a critical technique in liquid argon detectors that distinguishes between nuclear recoils (from neutrons or dark matter candidates) and electronic recoils (from gamma or beta background radiation). core.ac.uk This capability relies on the different decay times of scintillation light components produced by different types of particles. core.ac.uk

The introduction of xenon into liquid argon affects PSD performance. Research shows that the discrimination power can be degraded with the initial addition of a xenon dopant. core.ac.ukarxiv.org However, as the dopant concentration is further increased, the PSD performance can improve, eventually becoming slightly better than that of pure argon at the highest tested concentrations. core.ac.ukarxiv.org Conversely, some studies report a degradation in scintillation pulse shape discrimination as the xenon concentration is increased to enhance the light yield. aps.orgarxiv.org This complex relationship highlights a trade-off between light yield and PSD that must be optimized for specific experimental goals. For example, one study achieved a discrimination power of ≤ 4.3·10⁻⁴ with xenon doping, while simulations for pure argon suggest a potential discrimination power of 2.5·10⁻⁶. mpg.de

While beneficial, the use of liquid argon-xenon mixtures introduces challenges related to thermodynamic stability, particularly in systems with high xenon concentrations or those that involve phase transitions. researchgate.netaps.orgarxiv.org These instabilities arise from the different physical properties of argon and xenon, such as their boiling points and saturation vapor pressures. researchgate.net

A primary issue is the potential for xenon to precipitate out of the solution as "xenon ice" or to become locally enriched, which can block fluid circulation paths and degrade detector performance. researchgate.netarxiv.org These instabilities are often driven by thermal gradients within the cryogenic system. camk.edu.pl To counteract these effects, specialized cryogenic circuits and control systems are necessary. aps.orgarxiv.org Successful strategies involve precise control over the detector's thermal profile to prevent xenon precipitation. camk.edu.pl Small-scale apparatuses have demonstrated the ability to maintain a stable liquid mixture with xenon concentrations up to ~1% by volume, even while actively circulating the gas phase, showcasing that with proper design, these instabilities can be effectively managed. researchgate.netaps.orgarxiv.org This control is crucial for enabling future large-scale liquid argon detectors to leverage the advantages of high-concentration xenon doping. researchgate.netaps.org

Energy Transfer Processes and Radiative Components in Doped Liquid Argon

The addition of small quantities of xenon to liquid argon (LAr) significantly modifies the mixture's scintillation and optical properties, a technique leveraged to enhance the performance of particle detectors. arxiv.org This enhancement is primarily due to a shift in the emission wavelength from argon's 128 nm to xenon's ~175 nm, a wavelength more easily detected by modern photosensors. researchgate.netarxiv.org The mechanisms behind this improvement involve complex energy transfer processes and result in a unique profile of radiative emissions.

Energy Transfer Mechanisms

Two principal energy transfer mechanisms have been identified in xenon-doped liquid argon (XeDLAr): a well-established collisional process and a more recently understood radiative process.

Collisional Energy Transfer: The primary pathway for energy transfer is through direct collisions. unm.edu When a particle interacts with the LAr, it creates excited argon atoms which quickly form argon excimers (Ar₂*). These excited dimers can then transfer their energy to xenon atoms through a series of collisions. The process is understood to occur as follows:

An excited argon dimer (Ar₂) collides with a xenon atom (Xe) to form a mixed argon-xenon excited state (ArXe). unm.edu

This mixed state subsequently collides with another xenon atom, leading to the formation of a xenon excimer (Xe₂*). unm.edu

The xenon excimer then de-excites, emitting a scintillation photon. This de-excitation process is significantly faster than the decay of the long-lived triplet state of argon excimers. princeton.edu

Radiative Components and Emission Spectra

The energy transfer from argon to xenon results in a distinct emission spectrum. While pure liquid argon scintillates at a peak wavelength of approximately 127 nm, the introduction of xenon shifts the primary emission to the second excimer continuum of xenon at around 174-178 nm. arxiv.orgfnal.gov Studies of the emission spectra from XeDLAr have identified several radiative components. In addition to the VUV emissions, an intense emission in the near-infrared (NIR) has also been recorded.

The various emission peaks observed in xenon-doped liquid argon are detailed in the table below.

Table 1: Emission Peaks in Xenon-Doped Liquid Argon

Emitting Species Peak Emission Wavelength Reference
Argon Excimer (Ar₂*) ~127 nm researchgate.net
Argon-Xenon Hetero-excimer (ArXe*) ~149 nm researchgate.net
Xenon Excimer (Xe₂*) ~174 nm arxiv.orgresearchgate.net

Scintillation Timing and Decay Components

A significant advantage of xenon doping is the modification of the scintillation light's time profile. Pure liquid argon's scintillation has two components: a fast one from the singlet excimer state (several nanoseconds) and a very slow one from the triplet excimer state (1300–1600 ns). arxiv.org The long lifetime of the triplet state can limit the rate capability of detectors.

The characteristic decay lifetimes for the excimer states in pure and xenon-doped liquid argon are compared in the following table.

Table 2: Comparison of Scintillation Decay Lifetimes

Scintillator Excimer State Decay Lifetime (ns) Reference(s)
Pure Liquid Argon Singlet (¹Σu⁺) several ns arxiv.org
Pure Liquid Argon Triplet (³Σu⁺) ~1300 - 1600 arxiv.org
Xenon in Liquid Argon Singlet ~4 arxiv.orgnsf.gov
Xenon in Liquid Argon Triplet ~22 fnal.govarxiv.orgnsf.gov

Future Research Directions and Emerging Areas in Argon Xenon Chemistry

Exploration of Novel Argon-Xenon Compound Formations Under Extreme Conditions

Historically, noble gases like argon and xenon were considered chemically inert due to their stable, closed-shell electron configurations. acs.orgnumberanalytics.com However, this perception has been challenged by the synthesis of noble gas compounds under extreme conditions, such as high pressure and low temperatures. numberanalytics.comnih.govacs.org The application of high pressure, in particular, has been shown to drastically alter the reactivity of noble gases, making them more susceptible to forming compounds. acs.orgnih.gov

A significant theoretical breakthrough has been the prediction of a stable van der Waals compound, XeAr₂, at a pressure of just 1.1 GPa. acs.org Using unbiased structure searching techniques combined with first-principles calculations, researchers have demonstrated that this compound, crystallizing in a MgCu₂-type Laves phase structure, would remain stable up to 500 GPa. acs.org At this extreme pressure, the interatomic distances between xenon and argon atoms become short enough to suggest the potential for covalent bonding. acs.org

Future research will focus on the experimental synthesis and characterization of these predicted high-pressure compounds. This will involve the use of advanced high-pressure apparatus, such as diamond anvil cells, coupled with in-situ diagnostic techniques to verify the formation and structure of novel argon-xenon materials. The exploration of different stoichiometries (XeArn) and the influence of temperature on their formation and stability will be crucial areas of investigation. acs.org Furthermore, the study of how extreme conditions can coerce argon and xenon into forming charged or strongly polarized species will continue to be a frontier in this field. nih.gov

Table 1: Predicted High-Pressure Argon-Xenon Compound

Compound Predicted Formation Pressure Crystal Structure Predicted Stability Range

Advanced Spectroscopic Probes of Transient Argon-Xenon Interactions

Understanding the fleeting interactions between argon and xenon atoms is crucial for developing a complete picture of their chemistry. Advanced spectroscopic techniques are at the forefront of this endeavor, allowing scientists to probe the dynamics of these interactions on incredibly short timescales.

Attosecond transient absorption spectroscopy (ATAS) is a powerful tool for tracking electron dynamics in real-time. researchgate.net This technique uses an attosecond XUV (extreme ultraviolet) pulse to excite the system and a synchronized few-cycle near-infrared (NIR) laser pulse to probe the subsequent evolution. researchgate.netroyalsocietypublishing.org By analyzing the changes in the absorption spectrum as a function of the delay between the pump and probe pulses, researchers can observe the formation and evolution of transient states. royalsocietypublishing.orgucf.edu In the context of argon-xenon systems, ATAS can be used to study the dynamics of Rydberg states and autoionizing states, providing insights into the electronic structure of these transient complexes. royalsocietypublishing.orgucf.edu

Other advanced spectroscopic methods, such as four-wave mixing (4WM) spectroscopy in the XUV range, have also been successfully applied to study atomic and molecular systems. royalsocietypublishing.org These techniques can provide detailed information about the energy landscape of excited states. royalsocietypublishing.org Future research will likely involve the application of these and other novel spectroscopic methods to investigate the transient interactions in argon-xenon mixtures with even greater detail and precision. The development of techniques to probe the dynamics of argon-xenon clusters and the influence of the surrounding environment on these interactions will be of particular interest.

Refinement of Theoretical Models and Computational Simulations for Complex Argon-Xenon Systems

Theoretical modeling and computational simulations are indispensable tools for understanding and predicting the behavior of argon-xenon systems. First-principles calculations, based on density functional theory (DFT), have been instrumental in predicting the existence and properties of novel argon-xenon compounds under high pressure. acs.orgosti.gov These calculations provide insights into the electronic structure, bonding, and stability of these materials. acs.org

Future efforts will focus on refining these theoretical models to improve their accuracy and predictive power. This includes the development of more sophisticated exchange-correlation functionals within DFT and the use of higher-level quantum chemistry methods, such as coupled-cluster theory. acs.org The Tang and Toennies (TT) model potential is another widely used approach for describing van der Waals interactions in systems like barium-rare gas complexes and can be extended to argon-xenon systems. acs.org

Monte Carlo (MC) simulations are another powerful computational technique used to model complex systems. arxiv.org In the context of argon-xenon detectors, MC simulations, such as those implemented in the Noble Element Simulation Technique (NEST) software, are used to model the detector response to particle interactions. arxiv.orgmdpi.com These simulations are crucial for understanding energy reconstruction and for calibrating detectors used in dark matter and neutrino research. mdpi.com The continued development and validation of these simulation packages against experimental data will be essential for advancing the field. arxiv.org Future computational work will also aim to model more complex phenomena, such as the dynamics of ionization and scintillation in liquid argon-xenon mixtures and the behavior of these systems at interfaces. arxiv.org

Development of Enhanced and Energy-Efficient Separation Technologies for Noble Gases

The separation of argon and xenon from each other and from other gases is a critical industrial process, as these noble gases have numerous high-value applications. rsc.orgrcptm.com The traditional method for noble gas separation is cryogenic distillation, which is effective but highly energy-intensive due to the extreme cooling required. rsc.orgpnnl.gov Consequently, there is a significant drive to develop more energy-efficient and cost-effective separation technologies.

Membrane separation technology has emerged as a promising alternative. rsc.org This technology utilizes materials with specific pore sizes and chemical affinities to selectively allow certain gases to pass through while blocking others. rsc.org Recent research has focused on the development of advanced membrane materials, including polymers, zeolites, metal-organic frameworks (MOFs), and 2D nanosheets like nitrogen-doped graphene. rsc.orgrcptm.com MOFs, in particular, have shown high selectivity for xenon and krypton at near-room temperatures, offering a potential advantage over cryogenic methods. pnnl.gov A recent project funded by the Department of Energy is assessing the economic viability of a room-temperature adsorption process based on MOFs for separating noble gases from nuclear reprocessing plants. neimagazine.com

Another innovative approach is gas hydrate (B1144303) technology, which involves forming solid clathrate hydrates that can selectively encapsulate gas molecules. acs.org Studies have demonstrated the feasibility of separating xenon from argon-krypton-xenon mixtures using a multi-stage hydrate formation and dissociation process, achieving a significant increase in xenon concentration. acs.org

Future research will continue to explore and optimize these novel separation technologies. This includes the design and synthesis of new membrane and adsorbent materials with even higher selectivity and permeability, as well as the development of innovative process engineering to scale up these technologies for industrial applications. rsc.org

Table 2: Emerging Noble Gas Separation Technologies

Technology Principle Key Materials/Methods Advantages over Cryogenic Distillation
Membrane Separation Selective permeation through a membrane Polymers, Zeolites, Metal-Organic Frameworks (MOFs), Nitrogen-doped graphene Lower energy consumption, reduced operating costs rsc.orgrcptm.com
Gas Hydrate Technology Selective encapsulation in clathrate hydrates Multi-stage formation and dissociation Potential for high separation efficiency acs.org

Innovation in Detector Technologies Utilizing Argon-Xenon Systems for Fundamental Physics Research

Liquid argon and liquid xenon are the leading target materials for direct detection dark matter experiments and are also widely used in neutrino physics. mdpi.comin2p3.frarxiv.org Detectors based on these noble liquids, such as dual-phase time projection chambers (TPCs), offer excellent scalability, radiopurity, and the ability to detect both scintillation light and ionization signals. in2p3.frarxiv.org

A key area of innovation is the enhancement of detector sensitivity. One approach being explored is the doping of liquid argon with xenon. In the DUNE (Deep Underground Neutrino Experiment), for example, xenon doping is used to increase the number of photons detected and improve the uniformity of light detection. eurekalert.org This enhancement is particularly beneficial for detecting low-energy events, such as those from supernovae or solar neutrinos. eurekalert.org

The development of advanced light and charge readout technologies is also crucial. This includes the use of silicon photomultipliers (SiPMs) that are sensitive to the vacuum ultraviolet (VUV) light produced by argon and xenon scintillators. wjpsronline.com Furthermore, ongoing research aims to improve our understanding of the fundamental processes of scintillation and ionization in these liquids to refine detector models and improve energy reconstruction. arxiv.orgmdpi.com

Future detector designs will likely incorporate these innovations to push the sensitivity of dark matter and neutrino experiments to new levels. The complementarity of argon-based and xenon-based detectors is a significant advantage in the search for new physics, providing mutual cross-checks in the event of a potential signal. in2p3.fr The continued development of large-scale detectors, such as the DarkSide-20k experiment, will further enhance the discovery potential in the coming years. in2p3.fr

Q & A

Q. How should researchers design hypotheses for argon-xenon interactions in astrophysical analog experiments?

  • Methodological Answer : Frame hypotheses around specific astrophysical conditions (e.g., interstellar medium vs. planetary atmospheres). Use scaling laws to simulate low-density environments (≤10⁻⁶ Torr). Validate via spectroscopic comparisons with observational data (e.g., JWST archival spectra) .

Tables: Key Methodological Considerations

Research Aspect Best Practices References
Gas Purity ValidationMass spectrometry with NIST-traceable standards
Statistical ReportingReport effect sizes, confidence intervals, and p-values in ANOVA/t-test results
High-Pressure ExperimentsDiamond anvil cell calibration using ruby fluorescence
Literature SynthesisPRISMA flowcharts for transparent study selection

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.